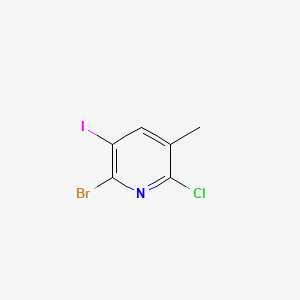

2-Bromo-6-chloro-3-iodo-5-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

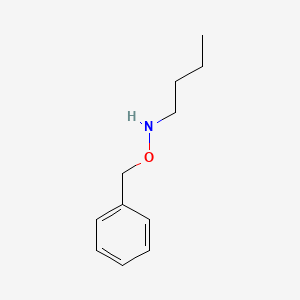

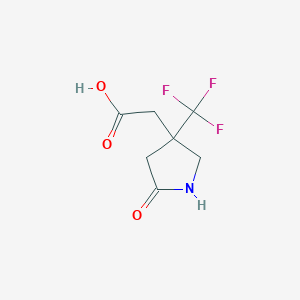

2-Bromo-6-chloro-3-iodo-5-methylpyridine is a compound with the molecular formula C6H4BrClIN. It has a molecular weight of 332.37 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Bromo-6-chloro-3-iodo-5-methylpyridine is 1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 . The InChI key is HQSVHHWLNMHHCL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-6-chloro-3-iodo-5-methylpyridine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Halogen/Halogen Displacement in Heterocycles

- A study by Schlosser and Cottet (2002) explored the conversion of 2-chloropyridine into 2-bromopyridine, which is closely related to 2-Bromo-6-chloro-3-iodo-5-methylpyridine, highlighting the potential for halogen displacement in pyridines and other heterocycles (Schlosser & Cottet, 2002).

Synthesis and Crystal Structure

- The synthesis and crystal structure of related compounds, such as 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)me- thyl]phenol, were examined by Wang et al. (2008), indicating the structural complexity and potential applications in materials science (Wang et al., 2008).

Halogen-rich Intermediate for Synthesis

- Wu et al. (2022) discussed the use of halogen-rich pyridines, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, as intermediates for synthesizing pentasubstituted pyridines, highlighting their value in medicinal chemistry research (Wu et al., 2022).

Rearrangements in Aminations of Halopyridines

- The work of Pieterse and Hertog (2010) on rearrangements during aminations of halopyridines, involving pyridyne intermediates, suggests potential pathways for chemical transformations involving similar compounds (Pieterse & Hertog, 2010).

Pressure and Temperature Effects

- Kojima (1988) investigated the effects of pressure and temperature on cobalt(II) halides in solutions with related compounds, providing insights into physical chemistry and reaction conditions (Kojima, 1988).

Synthesis of Thienopyridines

- Bremner et al. (1992) reported the synthesis of thienopyridines from ortho-halogenated pyridine derivatives, indicating potential synthetic routes for similar compounds (Bremner et al., 1992).

Influence of Anionic Ligands

- Uhlig and Schäfer (1968) explored the influence of anionic ligands on the structure of nickel(II) and cobalt(II) complexes with bisphenylphosphino-methylpyridins, relevant to coordination chemistry (Uhlig & Schäfer, 1968).

Reactivity of Metal Chelates

- Iskander et al. (1984) examined the reactivity of metal chelates with sulfur-containing ligands towards Lewis bases, potentially relevant for catalysis and material science (Iskander et al., 1984).

Synthesis and Characterization of Tetrakis(2-Pyridyl)Tin Compounds

- Bette and Steinborn (2012) conducted the synthesis and characterization of Tetrakis(2-Pyridyl)Tin compounds, which may provide insights into the reactivity and application of related pyridine derivatives (Bette & Steinborn, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-6-chloro-3-iodo-5-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQSVHHWLNMHHCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Br)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-3-iodo-5-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(2-methylpiperidin-1-yl)phenyl]amine dihydrochloride](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-phenyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetamide](/img/structure/B2829098.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2829103.png)

![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2829104.png)

![1-(2,6-difluorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2829107.png)